molecular formula C22H26N4O3S B15030876 ethyl 2-{(4E)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(4E)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15030876
M. Wt: 426.5 g/mol
InChI Key: LLFSRCYSEBKZIZ-QGOAFFKASA-N
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Description

ETHYL 2-[(4E)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4E)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Formation of the Thiazole Ring: This involves the reaction of a thioamide with a haloketone.

    Coupling of the Pyrazole and Thiazole Rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Diethylamino Phenyl Group: This can be achieved through a condensation reaction with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted pyrazole or thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical research.

    Fluorescent Probes: Due to its structural features, it can be used as a fluorescent probe in biological assays.

Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly for diseases involving enzyme dysregulation.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Polymer Additives: It can be added to polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which ETHYL 2-[(4E)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity.

    Fluorescent Probes: The compound can absorb light at a specific wavelength and emit light at a different wavelength, allowing it to be used as a probe in fluorescence microscopy.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **ETHYL 2-[(4E)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the diethylamino group in ETHYL 2-[(4E)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions, such as in catalysis or as fluorescent probes.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[[4-(diethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H26N4O3S/c1-6-25(7-2)17-11-9-16(10-12-17)13-18-14(4)24-26(20(18)27)22-23-15(5)19(30-22)21(28)29-8-3/h9-13H,6-8H2,1-5H3/b18-13+

InChI Key

LLFSRCYSEBKZIZ-QGOAFFKASA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C

Origin of Product

United States

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